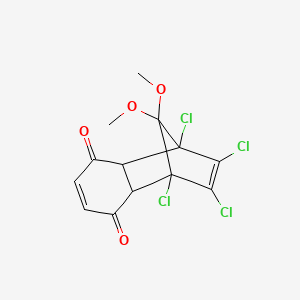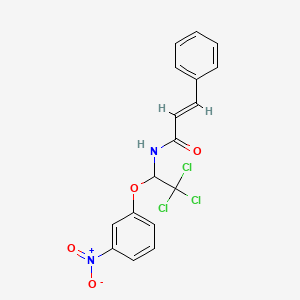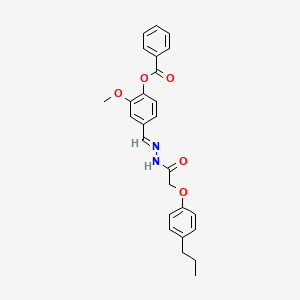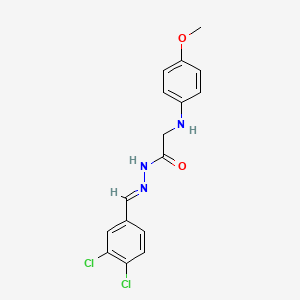![molecular formula C30H16F6O5 B11972706 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate CAS No. 303094-58-8](/img/structure/B11972706.png)
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is a complex organic compound that features both chromen and biphenyl structures, each substituted with trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting with the preparation of the chromen and biphenyl intermediates. The key steps include:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving phenoxy and trifluoromethyl-substituted precursors under acidic or basic conditions.
Introduction of the Biphenyl Moiety: The biphenyl structure is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the chromen and biphenyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen structure can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
類似化合物との比較
Similar Compounds
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid: This compound also contains a trifluoromethyl group and is used in similar applications, such as pharmaceuticals and agrochemicals.
4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical syntheses and industrial applications.
Uniqueness
What sets 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate apart is its unique combination of the chromen and biphenyl structures, each substituted with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
303094-58-8 |
|---|---|
分子式 |
C30H16F6O5 |
分子量 |
570.4 g/mol |
IUPAC名 |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 4-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C30H16F6O5/c31-29(32,33)20-12-10-18(11-13-20)17-6-8-19(9-7-17)28(38)40-22-14-15-23-24(16-22)41-27(30(34,35)36)26(25(23)37)39-21-4-2-1-3-5-21/h1-16H |
InChIキー |
MJKLPFXIEHAHLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)

![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)



![methyl (2E)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972672.png)
![2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)

![2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972692.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972694.png)

![3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972698.png)
